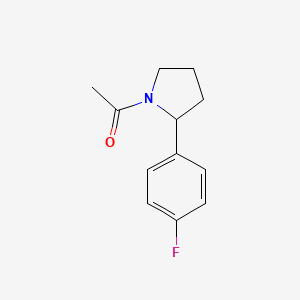

1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone

Description

1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone is a pyrrolidine derivative featuring a 4-fluorophenyl substituent at the 2-position of the pyrrolidine ring and an acetyl (ethanone) group attached to the nitrogen atom. Pyrrolidine-based compounds are of significant interest in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Analytical characterization of such compounds employs NMR, MS, and FTIR to confirm structural integrity .

Properties

Molecular Formula |

C12H14FNO |

|---|---|

Molecular Weight |

207.24 g/mol |

IUPAC Name |

1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C12H14FNO/c1-9(15)14-8-2-3-12(14)10-4-6-11(13)7-5-10/h4-7,12H,2-3,8H2,1H3 |

InChI Key |

BJAMWJPPUROTGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is believed to exert its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways . Specific pathways involved may include the dopamine and serotonin pathways, which are critical for mood regulation and cognitive function .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The electronic and steric properties of aryl substituents significantly influence biological activity and physicochemical properties. Key examples include:

Heterocyclic Core Modifications

Replacing pyrrolidine with other heterocycles impacts ring strain, hydrogen bonding, and conformational flexibility:

Functional Group Variations

The ethanone group’s position and adjacent substituents influence reactivity and metabolic pathways:

Analytical and Spectral Comparisons

Structural differences manifest in spectral

- NMR: In 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (), the bromine atom deshields adjacent protons, causing downfield shifts compared to the fluorine analog .

- Mass Spectrometry : 4-F-3-Methyl-α-PVP analogs () exhibit distinct fragmentation patterns due to methyl group addition, aiding structural elucidation .

- FTIR : Carbonyl stretching frequencies vary with substituent electron-withdrawing/donating effects (e.g., fluorine vs. methoxy groups) .

Research and Application Insights

- Biological Activity : Pyrrolidine derivatives like 4-F-α-PVP analogs are studied for their psychoactive properties, while triazole-thioether compounds () are explored as enzyme inhibitors .

Biological Activity

1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula for 1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone is C12H14FNO. The compound features a pyrrolidine ring substituted with a fluorophenyl group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 201.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | 2.5 |

Antibacterial Activity

Research indicates that derivatives of pyrrolidine, including 1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone, exhibit notable antibacterial properties. A study evaluating various pyrrolidine derivatives found that specific substitutions significantly enhance antimicrobial efficacy.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated that the compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. The same study noted that certain pyrrolidine derivatives displayed antifungal effects against common pathogens.

Table 2: Antifungal Activity Data

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone | Candida albicans | 3.125 |

| Other Pyrrolidine Derivatives | Aspergillus niger | 6.25 |

The mechanism by which 1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membrane integrity. The presence of the fluorine atom in the phenyl ring may enhance lipophilicity, facilitating better cell membrane penetration.

Research Findings

A comprehensive review of literature highlights several studies focusing on the biological activities of pyrrolidine derivatives:

- Antimicrobial Screening : A study examined over 200 monomeric alkaloids, including various pyrrolidine derivatives, finding that those with halogen substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts .

- Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications on the pyrrolidine ring can significantly alter the biological activity of these compounds. For instance, introducing electron-withdrawing groups like fluorine enhances antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.